OPN expression inhibitor 1

Description

Definition and Molecular Characteristics of Osteopontin (B1167477)

Osteopontin (OPN) is a secreted phosphoglycoprotein that is also known by several other names, including Secreted Phosphoprotein 1 (SPP1), Bone Sialoprotein I (BSP-1), and Early T-lymphocyte Activation-1 (ETA-1). wikipedia.orgjcancer.org In humans, it is encoded by the SPP1 gene, located on chromosome 4. wikipedia.orgmdpi.com The protein consists of approximately 300-314 amino acids and is characterized by a high content of acidic residues, such as aspartic and glutamic acid. mdpi.comwikipedia.org

As an intrinsically disordered protein, OPN lacks a rigid secondary structure, which contributes to its functional versatility. wikipedia.org Its structure contains several key functional domains, including an arginine-glycine-aspartate (RGD) cell-binding sequence, which allows it to interact with multiple integrin receptors on cell surfaces. oup.comunibs.it Following translation, the nascent protein undergoes extensive post-translational modifications, including phosphorylation and glycosylation, which significantly increase its molecular weight from around 33-35 kDa to a range of 44 to 75 kDa. mdpi.comjcancer.orgmdpi.com These modifications are crucial for its diverse biological activities and interactions with various receptors. mdpi.com

Multifaceted Roles of OPN in Physiological Processes

OPN is involved in a wide array of essential biological functions, demonstrating its importance in maintaining tissue homeostasis.

Regulation of Cellular Adhesion and Migration

OPN plays a critical role in mediating cell-matrix and cell-cell interactions. aacrjournals.org It functions as an adhesion protein, facilitating the attachment of cells to the extracellular matrix. wikipedia.org This process is largely mediated through its RGD sequence, which binds to several integrin receptors (including αvβ1, αvβ3, αvβ5) and CD44 variants expressed on the surface of various cells, such as leukocytes. wikipedia.orgnih.gov Beyond simple adhesion, OPN acts as a chemotactic factor, meaning it can attract and guide the migration of different cell types, including macrophages, dendritic cells, and T cells, to specific sites in the body. nih.govnih.govnih.gov This migratory function is fundamental to processes like inflammation and wound healing. nih.govspandidos-publications.com Studies have shown that OPN can stimulate the adhesion and migration of endothelial cells and that its overexpression enhances the viability, proliferation, and migration of renal cortical epithelial cells. aacrjournals.orgnih.gov

Involvement in Tissue Remodeling and Wound Healing

The process of healing and tissue remodeling is a complex event involving inflammation, cell proliferation, and matrix reconstruction, and OPN is a key player throughout. nih.govspandidos-publications.com It is expressed by fibroblasts within the granulation tissue that forms at a wound site. nih.gov OPN is instrumental in bone remodeling, a process involving the continuous resorption of old bone by osteoclasts and the formation of new bone by osteoblasts. oup.com It facilitates the adhesion of osteoclasts to the bone matrix, a critical step for bone resorption. mdpi.com

In wound healing, OPN contributes to all phases. spandidos-publications.com It promotes the recruitment of inflammatory cells and stimulates fibroblasts, which are responsible for producing the extracellular matrix components, like collagen, needed to repair the damage. mdpi.comnih.gov Studies in OPN-deficient mice have revealed aberrant wound healing, characterized by a disorganized matrix with fewer and less organized collagen fibers, highlighting OPN's crucial role in ensuring proper tissue repair. jci.orgscispace.com

Modulation of Immune Responses

OPN is a significant modulator of both innate and adaptive immunity. mdpi.com It is expressed by a range of immune cells, including macrophages, neutrophils, dendritic cells, T cells, and B cells. wikipedia.org Functioning as a cytokine, OPN has chemotactic properties that promote the recruitment of immune cells to sites of inflammation. wikipedia.orgnih.gov

Its role in directing the immune response is complex. OPN is known to promote a Th1 (T-helper 1) cell-mediated immune response, which is crucial for defending against intracellular pathogens, while inhibiting Th2 responses. wikipedia.orgunibs.it It enhances the production of Th1-associated cytokines like IFNγ and IL-12 and stimulates B-cell proliferation and immunoglobulin production. wikipedia.orgnih.gov OPN deficiency has been linked to impaired Th1 immunity against infections. unibs.it The protein also participates in regulating the function of dendritic cells and can act as a survival signal, protecting cells from apoptosis under certain stress conditions. nih.govmdpi.com

Aberrant OPN Expression in Disease Pathogenesis

While essential for normal physiology, the dysregulation and overexpression of OPN are implicated in the development and progression of numerous diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer. mdpi.comunibs.it

Role in Oncogenesis and Tumor Progression

Elevated expression of OPN is a hallmark of many types of cancer, including breast, lung, colorectal, stomach, ovarian, and melanoma. nih.govaacrjournals.org High levels of OPN in tumors or the bloodstream frequently correlate with advanced tumor stage, metastasis, and poor prognosis for patients. nih.govresearchgate.netimrpress.com

OPN contributes to cancer progression through multiple mechanisms. It promotes the hallmarks of cancer by enhancing tumor cell proliferation, survival (by preventing apoptosis), invasion, and migration. jcancer.orgspandidos-publications.com By interacting with cell surface receptors like integrins and CD44, OPN activates intracellular signaling pathways, such as PI3K/Akt and MAPK/ERK, that drive oncogenic processes. researchgate.netmdpi.com Furthermore, OPN is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow, partly by stimulating the expression of factors like vascular endothelial growth factor (VEGF). aacrjournals.orgmdpi.com It also plays a role in chemoresistance, helping cancer cells survive treatment with anti-cancer drugs. spandidos-publications.commdpi.com

The significant role of OPN in promoting tumor aggressiveness, particularly in breast cancer, has established it as a viable target for anti-cancer therapies. aacrjournals.orgglpbio.com This has spurred the development of specific molecules designed to counteract its effects. One such molecule is OPN Expression Inhibitor 1, also known as Compound 11, a derivative designed to specifically inhibit the expression of OPN. glpbio.commedchemexpress.comselleckchem.com Research has shown that this compound can effectively decrease the expression of osteopontin in breast cancer cells, indicating its potential as a tool for cancer research and a lead for developing anti-metastatic agents. glpbio.commedchemexpress.com

Compound Information

The following tables provide details on the chemical compounds discussed in this article.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Name | This compound | glpbio.commedchemexpress.com |

| Alias | Compound 11 | glpbio.commedchemexpress.com |

| CAS Number | 2257492-95-6 | glpbio.comglpbio.com |

| Molecular Formula | C25H33N3O | glpbio.com |

| Molecular Weight | 455.55 g/mol | targetmol.com |

| Therapeutic Area | Anti-cancer (Breast Cancer Research) | glpbio.commedchemexpress.com |

Contribution to Inflammatory and Fibrotic Conditions

A growing body of evidence highlights the critical role of OPN in the pathogenesis of inflammatory and fibrotic diseases. mdpi.comnih.gov OPN is considered a pro-inflammatory molecule that recruits and modulates the function of immune cells like macrophages and T cells. clinexprheumatol.orgnih.gov It promotes the production of pro-inflammatory cytokines, thereby amplifying the inflammatory cascade. mdpi.com

Key Roles of OPN in Inflammation and Fibrosis:

Immune Cell Recruitment and Activation: OPN acts as a chemoattractant, drawing immune cells to sites of inflammation. mdpi.com It also activates these cells, leading to the release of inflammatory mediators.

Fibroblast Stimulation: OPN stimulates fibroblasts, the primary cells responsible for producing extracellular matrix (ECM) components like collagen. mdpi.com This contributes to the excessive deposition of ECM, a hallmark of fibrosis. nih.gov

Signaling Pathway Activation: OPN activates key signaling pathways, such as NF-κB and TGF-β, which are central to the fibrotic process. mdpi.com

The overexpression of OPN is a common feature in various chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. clinexprheumatol.orgmdpi.com Furthermore, OPN is strongly implicated in the development of fibrosis in multiple organs, including the lungs, liver, kidneys, and heart. nih.govnih.gov For instance, in the context of lung fibrosis, OPN has been shown to modulate the balance of T-helper cell responses, contributing to inflammation and subsequent fibrosis. nih.gov Similarly, in liver diseases, OPN contributes to liver injury by promoting inflammation and the activation of hepatic stellate cells, which are key drivers of liver fibrosis. mdpi.comelsevier.es

Association with Other Systemic Pathologies

Beyond its role in inflammation and fibrosis, OPN has been linked to a variety of other systemic diseases.

Systemic Lupus Erythematosus (SLE): OPN is implicated in the pathogenesis of SLE, a chronic autoimmune disease. clinexprheumatol.orgnih.gov Elevated levels of OPN have been observed in SLE patients and are associated with disease activity and organ damage, particularly renal and cardiovascular complications. nih.govbmj.com

Cancer: OPN plays a multifaceted role in cancer, influencing cell proliferation, survival, invasion, and metastasis. cornell.edu It is considered a prognostic and diagnostic marker for several types of cancer. cornell.edu

Cardiovascular Diseases: OPN is involved in the pathophysiology of various cardiovascular conditions, including atherosclerosis and pulmonary arterial hypertension. mdpi.comahajournals.org

Kidney Disease: Elevated OPN levels are found in patients with chronic kidney disease and are correlated with the severity of renal injury. mdpi.com

COVID-19: OPN has been identified as a potential biomarker for the severity of COVID-19, with increased levels associated with enhanced inflammation and fibrogenesis in patients with severe symptoms. mdpi.com

This compound: A Potential Therapeutic Agent

Given the significant role of OPN in various pathologies, inhibiting its expression presents a promising therapeutic strategy. "this compound" is a compound that has been identified for its ability to inhibit the expression of osteopontin. immunomart.commedchemexpress.com

Chemical and Physical Properties of this compound

| Property | Value |

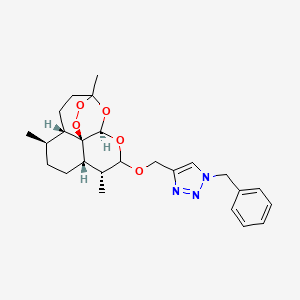

| IUPAC Name | 1-benzyl-4-((((3R,5aS,6R,8aS,9R,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy mdpi.comimmunomart.comdioxepino[4,3-i]isochromen-10-yl)oxy)methyl)-1H-1,2,3-triazole |

| Molecular Formula | C25H33N3O5 |

| Molecular Weight | 455.55 g/mol |

| CAS Number | 2257492-95-6 |

Table generated from data in immunomart.commedkoo.com.

This compound, also referred to as Compound 11, is a DHA ether derivative containing a 1,2,3-triazole ring. selleckchem.com Research has shown that this compound can effectively inhibit the expression of OPN in MDA-MB-435 breast cancer cells. medchemexpress.com This inhibitory action suggests its potential as an anti-cancer agent, specifically in targeting breast cancer progression and metastasis where OPN plays a key role. selleckchem.comtebubio.com

Osteopontin is a key player in a wide array of pathological conditions, particularly those involving inflammation and fibrosis. Its association with numerous systemic diseases underscores its importance as a therapeutic target. The development of molecules like "this compound" offers a promising avenue for mitigating the detrimental effects of OPN overexpression. Further research into the mechanisms and applications of such inhibitors could pave the way for novel treatments for a range of debilitating diseases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H33N3O5 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

1-benzyl-4-[[(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole |

InChI |

InChI=1S/C25H33N3O5/c1-16-9-10-21-17(2)22(30-23-25(21)20(16)11-12-24(3,31-23)32-33-25)29-15-19-14-28(27-26-19)13-18-7-5-4-6-8-18/h4-8,14,16-17,20-23H,9-13,15H2,1-3H3/t16-,17-,20+,21+,22?,23-,24?,25-/m1/s1 |

InChI Key |

QRKZWJMHZFFVGH-RCGBBLIQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C |

Origin of Product |

United States |

Rationale for Pharmacological Inhibition of Opn Expression

OPN as a Key Driver of Malignant Phenotypes

OPN is deeply involved in numerous processes that define the malignant behavior of cancer cells. jcancer.orgresearchgate.net It interacts with cell surface receptors, primarily integrins and CD44, to activate a variety of signaling pathways. mdpi.comnih.gov These pathways, including PI3K/Akt, MAPK, and NF-κB, are crucial for cell survival, proliferation, and the development of a metastatic phenotype. researchgate.netmdpi.commdpi.com

Facilitation of Cancer Cell Invasion and Metastasis

A critical aspect of cancer mortality is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. OPN plays a direct role in this process by enhancing cell motility and the degradation of the extracellular matrix. viamedica.plresearchgate.net It achieves this by upregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that break down the physical barriers of tissue, allowing cancer cells to migrate. jcancer.orgscirp.org

Furthermore, the interaction between OPN and its receptor CD44 is known to drive tumor progression and metastasis. mdpi.comnih.gov This binding can trigger signaling cascades that regulate the chemotaxis, adhesion, and invasion of tumor cells. scirp.org Studies in various cancers, including breast, colorectal, and lung cancer, have demonstrated that higher OPN expression correlates with increased metastatic potential. viamedica.plscirp.org For instance, in colorectal cancer, OPN expression is significantly higher in tissues with lymphatic metastasis. scirp.org

Promotion of Tumor Angiogenesis

For a tumor to grow beyond a few millimeters, it must develop its own blood supply through a process called angiogenesis. OPN is a potent promoter of this process. viamedica.plscirp.org It stimulates the expression of vascular endothelial growth factor (VEGF), a key signaling protein that initiates the formation of new blood vessels. scirp.orgnih.gov OPN can induce VEGF expression in both cancer cells and endothelial cells through various signaling pathways, including PI3K/Akt and ERK1/2. mdpi.comscirp.org In the context of the tumor microenvironment, OPN can also induce the secretion of pro-angiogenic factors from macrophages. jcancer.org

Contribution to Therapeutic Resistance Mechanisms

A major challenge in cancer treatment is the development of resistance to therapies. nih.govpharmafeatures.com OPN has been shown to contribute significantly to both chemoresistance and resistance to targeted therapies. nih.govmdpi.com It can prevent cancer cells from undergoing apoptosis (programmed cell death) induced by chemotherapeutic agents. mdpi.com For example, in breast cancer cells, chemotherapy-induced OPN expression can prevent apoptosis by activating the MAPK/MEK1/2 signaling pathway. mdpi.com

OPN also contributes to drug resistance by increasing the expression of drug efflux transporters, such as P-glycoprotein, which actively pump chemotherapy drugs out of the cancer cell. mdpi.com Moreover, in non-small cell lung cancer (NSCLC), elevated OPN expression is associated with acquired resistance to epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs). mdpi.com The secreted OPN can activate alternative survival pathways, allowing cancer cells to bypass the effects of the targeted therapy. mdpi.com

Modulation of the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a critical role in tumor progression. nih.govnih.gov OPN, produced by both tumor cells and various cells within the TME, is a key modulator of this environment. mdpi.com It can influence the function of immune cells, promoting an immunosuppressive environment that allows the tumor to evade the host's immune system. researchgate.netmdpi.com For example, OPN can inhibit the production of the anti-inflammatory cytokine IL-10 and promote a Th1-type immune response, which can have dual roles in either promoting or inhibiting tumor growth depending on the context. wikipedia.org

OPN also contributes to the creation of a supportive niche for cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse. mdpi.com By activating pathways like NF-κB/HIF-1α and PI3K/Akt, OPN can promote a CSC-like phenotype and chemoresistance. mdpi.com

Strategies for Targeting OPN Pathway Components

Given the multifaceted role of OPN in cancer, several therapeutic strategies are being explored to target the OPN pathway. These strategies range from directly neutralizing the OPN protein to inhibiting its expression or blocking its interaction with its receptors. jcancer.orgresearchgate.net

Direct OPN Protein Neutralization Approaches

One of the primary strategies to counteract the pro-tumorigenic effects of OPN is to directly neutralize the protein in the extracellular space. This can be achieved using monoclonal antibodies that specifically bind to OPN and prevent it from interacting with its cell surface receptors, CD44 and integrins. jcancer.org By blocking this interaction, these antibodies can inhibit OPN-mediated signaling pathways that drive tumor growth and metastasis. jcancer.org

Another approach involves the use of aptamers, which are short, single-stranded RNA or DNA oligonucleotides that can bind to specific targets with high affinity. jcancer.org The OPN-R3 aptamer, for instance, has been shown to inactivate extracellular OPN, thereby reducing its binding to CD44 and αvβ3 integrin receptors. jcancer.orgnih.gov This disruption of OPN signaling has been demonstrated to decrease the levels of downstream mediators involved in extracellular matrix degradation, such as MMP-2 and uPA, in breast cancer cells. jcancer.org

Small molecule inhibitors that interfere with the OPN pathway are also under investigation. researchgate.net These can act by either inhibiting the expression of OPN or by blocking its downstream signaling. "OPN expression inhibitor 1" is a specific example of a small molecule designed to inhibit the expression of the OPN protein. medchemexpress.comglpbio.com Research has shown that this compound can reduce OPN expression in breast cancer cells, suggesting its potential as an anti-metastatic agent. medchemexpress.com

Interactive Data Table: Research Findings on OPN Inhibition

| Inhibitor Type | Specific Agent/Method | Cancer Model | Observed Effects | Reference |

| Small Molecule | This compound | Breast Cancer (MDA-MB-435 cells) | Decreased OPN expression | medchemexpress.com |

| Small Molecule | Andrographolide | Breast Cancer | Inhibited OPN expression, proliferation, and migration | jcancer.org |

| Small Molecule | Curcumin | Prostate Cancer | Regulated VEGF expression via OPN/αvβ3 pathway | nih.gov |

| siRNA | OPN-specific siRNA | Colon Cancer (LoVo cells) | Inhibited expression of VEGF, MMP-2, MMP-9; decreased invasion and angiogenesis | jcancer.org |

| Antibody | Anti-OPN Antibody | General Cancer Models | Blocks OPN interaction with receptors, inhibiting tumor growth and metastasis | jcancer.org |

| Aptamer | OPN-R3 | Breast Cancer (MDA-MB231 cells) | Inactivated extracellular OPN, reduced invasion and metastasis | jcancer.orgnih.gov |

Inhibition of OPN Receptor Interactions

A primary mechanism by which OPN exerts its biological effects is through binding to cell surface receptors, principally integrins (e.g., αvβ3) and CD44. nih.govnih.gov Consequently, a key therapeutic strategy involves preventing these interactions. This can be achieved using various agents, including blocking antibodies, aptamers (short, single-stranded nucleic acids), and small molecule inhibitors that competitively interfere with the OPN-receptor binding sites. researchgate.netjcancer.org

For example, disrupting the binding of OPN to the αvβ3 integrin has been shown to decrease the expression of molecules involved in cancer cell invasion and angiogenesis, such as matrix metalloproteinase-2 (MMP-2) and urokinase plasminogen activator (uPA). jcancer.org Similarly, blocking the OPN-CD44 interaction can suppress tumor growth and the transformation of other cells into cancer-associated fibroblasts. tandfonline.comjcancer.org Research has demonstrated that knockdown of OPN in prostate cancer cells enhances their sensitivity to chemotherapeutic drugs, an effect that can be mimicked by antibodies against the αvβ3 integrin. sci-hub.se This highlights that preventing the initial binding event can effectively neutralize the downstream signaling cascades responsible for OPN's pathological functions. mdpi.comsci-hub.se Small molecules designed to occupy the binding pockets on these receptors represent a promising avenue for orally available therapeutics that can disrupt this critical extracellular signaling axis. researchgate.netgoogle.com

Suppression of OPN Gene Expression

Research has shown that siRNAs designed to specifically target and degrade OPN mRNA can significantly suppress tumor growth and metastasis in preclinical models of breast and colon cancer. researchgate.netoup.com This approach has been observed to reduce the expression of downstream targets like MMP-2, MMP-9, and vascular endothelial growth factor (VEGF), which are crucial for invasion and angiogenesis. jcancer.orgoup.com

Among the small molecule approaches, This compound has been identified as a compound with the ability to suppress OPN expression. medchemexpress.comselleckchem.com This compound, a derivative of docosahexaenoic acid (DHA) containing a 1,2,3-triazole ring, has demonstrated activity in reducing OPN expression in breast cancer cell lines. medchemexpress.comselleckchem.com In one study, this compound was shown to decrease the expression of OPN in MDA-MB-435 cells, indicating its potential as an anti-metastatic agent. medchemexpress.com Other small molecules, such as the COX-2 inhibitor Parecoxib and the statin Simvastatin, have also been reported to inhibit OPN expression through various signaling pathways, further validating the strategy of transcriptional suppression for cancer therapy. researchgate.net Additionally, ligands for nuclear receptors like PPARγ and LXR have been shown to repress OPN gene expression by interfering with transcription factors such as AP-1. ahajournals.orgahajournals.org

Interactive Data Table: Research Findings on OPN Inhibitors

| Compound/Agent | Target/Mechanism | Cell Line/Model | Key Finding | Reference |

| This compound | OPN Expression Suppression | MDA-MB-435 (Breast Cancer) | Decreased OPN expression by approximately 70% (0.3-fold of control). | medchemexpress.com |

| OPN siRNA | OPN mRNA Degradation | CT26 (Colon Cancer) | Suppressed OPN expression, leading to decreased MMP-2 expression and reduced liver metastasis in vivo. | oup.com |

| Troglitazone (PPARγ Ligand) | Transcriptional Repression | THP-1 (Monocytic Leukemia) | Significantly decreased PMA-induced OPN mRNA and protein levels. | ahajournals.org |

| T0901317 (LXR Agonist) | Inhibition of AP-1 Signaling | RAW 264.7 (Macrophages) | Inhibited TNF-α and IL-1β induced OPN mRNA and protein expression. | ahajournals.org |

| OPN Knockdown | Genetic Deletion | PC-3 (Prostate Cancer) | Enhanced cell death caused by chemotherapeutic drugs like daunomycin and paclitaxel. | sci-hub.se |

Opn Expression Inhibitor 1: Characterization and Foundational Research

Identification and Biological Activity Profile

OPN expression inhibitor 1, also identified as compound 11 in initial studies, is a synthetic molecule characterized as a docosahexaenoic acid (DHA) ether derivative containing a 1,2,3-triazole ring. medchemexpress.comselleckchem.comselleckchem.comselleckchem.com Its primary biological activity is the effective inhibition of osteopontin (B1167477) (OPN) expression. medchemexpress.comselleckchem.comselleckchem.comselleckchem.com OPN is a secreted phosphoprotein that plays a significant role in various pathological processes, including cancer progression and metastasis. researchgate.netresearchgate.net Consequently, this compound has demonstrated significant potential as an anticancer agent by specifically targeting this key protein. medchemexpress.comselleckchem.comselleckchem.comselleckchem.com

Initial research has highlighted its promising activity against breast cancer. medchemexpress.comresearchgate.netplantaeuropa.org The compound's ability to downregulate OPN suggests a potential mechanism for controlling cancer cell metastasis. researchgate.net Further studies have also explored its effects in models of neuroinflammation and sepsis, indicating a broader potential for therapeutic intervention in inflammatory conditions. nih.gov

Specific Mechanisms of OPN Expression Inhibition by this compound

The inhibitory effect of this compound on osteopontin has been investigated at the molecular level, focusing on its influence on both the transcription of OPN messenger RNA (mRNA) and the subsequent synthesis of the OPN protein.

Impact on OPN mRNA Transcription

Foundational research on this compound has utilized real-time polymerase chain reaction (RT-PCR) to quantify its effects on the transcription of the OPN gene. researchgate.net Studies have shown that treatment with the inhibitor leads to a discernible decrease in the levels of OPN mRNA in cancer cell lines. This indicates that the compound's mechanism of action includes intervention at the transcriptional level, thereby reducing the template available for protein synthesis.

Modulation of OPN Protein Synthesis

The impact of this compound on the production of the OPN protein has been confirmed through Western blot analysis. medchemexpress.comresearchgate.netnih.gov In a key study, treatment of MDA-MB-435 breast cancer cells with a 50 μM concentration of the inhibitor for 24 hours resulted in a significant reduction in the expression of the OPN protein. medchemexpress.com Specifically, the level of OPN protein was observed to decrease by approximately 0.3-fold compared to untreated control cells. medchemexpress.com This demonstrates the compound's ability to effectively modulate OPN protein synthesis, a critical step in its biological function.

Preclinical Validation in Established Cell Lines

The biological activity of this compound has been validated in established preclinical models, primarily utilizing human cancer cell lines. The human breast cancer cell line, MDA-MB-435, has been a central model for elucidating the compound's inhibitory effects on OPN expression. medchemexpress.comresearchgate.netnih.gov Additionally, the inhibitor has been studied in the context of neuroinflammation in a mouse model of ischemia reperfusion. In this model, administration of the inhibitor reversed the ischemia-induced increase in OPN expression in the skull and concurrently reduced the infiltration of inflammatory cells such as neutrophils and monocytes. nih.gov

Data Tables

Table 1: In Vitro Activity of this compound

| Cell Line | Concentration | Treatment Duration | Effect on OPN Expression | Analytical Method |

| MDA-MB-435 | 50 μM | 24 hours | ~0.3-fold decrease in protein expression | Western Blot |

Cellular and Molecular Effects of Opn Expression Inhibitor 1

Impact on Osteopontin (B1167477) Downstream Signaling Pathways

The inhibition of Osteopontin (OPN) expression is anticipated to modulate several downstream signaling pathways that are crucial for cancer cell survival and proliferation. OPN is known to activate multiple signaling cascades, including the PI3K/Akt, MAPK/ERK, NF-κB, and JAK/STAT pathways. researchgate.netnih.gov Therefore, inhibitors of OPN expression are expected to interfere with these signaling networks.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. OPN has been shown to activate this pathway in various cancers. nih.govmdpi.comresearchgate.net For instance, in hepatocellular carcinoma, OPN overexpression enhances the phosphorylation of Akt, a key component of the pathway. researchgate.net Consequently, the inhibition of OPN expression is expected to downregulate PI3K/Akt signaling. Studies using other OPN inhibitors have demonstrated this effect. For example, Andrographolide, a natural diterpenoid lactone that inhibits OPN expression, has been shown to suppress the PI3K/Akt signaling pathway in breast cancer cells. jcancer.org The use of specific PI3K/Akt pathway inhibitors, such as LY294002, can mimic the downstream effects of OPN inhibition on this pathway, leading to reduced cell migration and invasion. mdpi.comnih.govplos.org

| Inhibitor/Method | Cell Line | Effect on PI3K/Akt Pathway | Reference |

|---|---|---|---|

| Andrographolide (OPN Expression Inhibitor) | Breast Cancer Cells | Downregulation of PI3K/Akt signaling | jcancer.org |

| OPN Knockdown (shOPN) | Hepatocellular Carcinoma Cells | Decreased phosphorylation of Akt | researchgate.net |

| LY294002 (PI3K Inhibitor) | Gastric Cancer Cells | Suppression of Akt activation | mdpi.com |

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov OPN has been demonstrated to activate the MAPK/ERK pathway in several cancer types, including non-small cell lung cancer (NSCLC) and preneoplastic keratinocytes. nih.govnih.gov Overexpression of OPN leads to increased phosphorylation of MEK and ERK, key kinases in this pathway. nih.gov Conversely, the use of MAPK pathway inhibitors, such as U0126 and SCH772984, can block the effects of OPN on cell migration and invasion. nih.gov A small molecule inhibitor of OPN expression, brefelamide, has been shown to suppress the invasion of A549 lung cancer cells, and this effect may be linked to the inhibition of the ERK pathway. spandidos-publications.com

| Inhibitor/Method | Cell Line | Effect on MAPK/ERK Pathway | Reference |

|---|---|---|---|

| Brefelamide (OPN Expression Inhibitor) | A549 (Lung Carcinoma) | Potential suppression of ERK activation | spandidos-publications.com |

| U0126 (MEK1/2 Inhibitor) | A549 (NSCLC) | Decreased p-MEK and p-ERK levels | nih.gov |

| SCH772984 (ERK1/2 Inhibitor) | A549 (NSCLC) | Decreased p-ERK levels | nih.gov |

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. OPN can activate NF-κB signaling through both its secreted and intracellular forms. researchgate.net Secreted OPN can activate NF-κB via cell surface receptors, while intracellular OPN can enhance NF-κB activity by downregulating its negative regulators. researchgate.net This activation contributes to tumor progression and therapeutic resistance. nih.gov Therefore, inhibiting OPN expression is expected to suppress NF-κB activation. For example, punicalin, a natural compound, has been shown to inhibit osteoclast differentiation by suppressing the NF-κB signaling pathway, which is downstream of RANKL, a molecule whose signaling can be influenced by OPN. frontiersin.org

| Inhibitor/Method | Cell Type | Effect on NF-κB Pathway | Reference |

|---|---|---|---|

| Intracellular OPN (iOPN) Knockdown | Lymphoma Cells | Upregulation of NF-κB negative regulators (A20/TNFAIP3, ABIN1/TNIP1) | researchgate.net |

| Punicalin | Osteoclasts | Suppression of NF-κB signaling | frontiersin.org |

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in numerous cellular processes, including cell proliferation, differentiation, and immune responses. nih.gov OPN has been shown to activate the JAK/STAT pathway, particularly JAK2/STAT3 signaling, in breast cancer cells, leading to tumor growth. researchgate.net The inhibition of this pathway with a JAK2 inhibitor, AG 490, can suppress OPN-induced STAT3 phosphorylation and promote apoptosis. researchgate.net Several natural products have also been identified as inhibitors of the JAK/STAT pathway, suggesting a potential therapeutic avenue for cancers where this pathway is activated by OPN. nih.govfrontiersin.org

| Inhibitor/Method | Cell Line | Effect on JAK/STAT Pathway | Reference |

|---|---|---|---|

| AG 490 (JAK2 Inhibitor) | Breast Cancer Cells | Suppression of OPN-induced STAT3 phosphorylation | researchgate.net |

| FLLL32 (JAK2/STAT3 Inhibitor) | Osteosarcoma Cells | Inhibition of STAT3 phosphorylation | spandidos-publications.com |

Alterations in Cellular Phenotypes

By modulating the aforementioned signaling pathways, inhibitors of OPN expression can lead to significant changes in cellular phenotypes, most notably a reduction in cell proliferation and viability.

OPN is known to promote cell proliferation and survival in various cancer models. nih.govresearchgate.net Therefore, inhibiting its expression is a key strategy to control tumor growth. Treatment of non-small cell lung cancer (NSCLC) cells with an OPN-neutralizing antibody has been shown to decrease cell proliferation. aacrjournals.org Similarly, the use of specific siRNA to knockdown OPN expression in acute myeloid leukemia (AML) cell lines led to a reduction in cell viability. researchgate.net Small molecule inhibitors that suppress OPN expression, such as Andrographolide, also inhibit breast cancer cell proliferation. jcancer.org While direct data on OPN expression inhibitor 1's effect on cell viability is limited, its ability to reduce OPN expression suggests it would likely inhibit the proliferation and survival of cancer cells. medchemexpress.com

| Inhibitor/Method | Cell Line | Effect on Cellular Phenotype | Reference |

|---|---|---|---|

| OPN-neutralizing antibody | LKR10 (Murine NSCLC) | Decreased cell proliferation | aacrjournals.org |

| OPN specific siRNA | KG-1 and U937 (AML) | Suppressive effect on cell viability | researchgate.net |

| Andrographolide (OPN Expression Inhibitor) | Breast Cancer Cells | Inhibition of cell proliferation | jcancer.org |

| REV1-CTD Expression | HT1080 | Reduced number of colonies (impaired cell proliferation and survival) | pnas.org |

Suppression of Cell Migration and Invasion

Osteopontin (OPN) is a key protein implicated in the promotion of cancer cell migration and invasion. The inhibition of OPN expression is therefore a promising strategy for attenuating the metastatic potential of tumor cells. This compound has demonstrated the ability to decrease the expression of OPN, suggesting a consequent reduction in the migratory and invasive capabilities of cancer cells. medchemexpress.com

Research on the role of OPN has shown that its silencing in MDA-MB-231 breast cancer cells leads to a significant reduction in cell migration and invasion. By downregulating OPN, the signaling pathways that are typically activated by OPN to promote cell motility are disrupted. These pathways often involve the interaction of OPN with cell surface receptors such as CD44 and integrins, which in turn triggers downstream signaling cascades that reorganize the cytoskeleton and enhance cell movement. Therefore, the inhibition of OPN expression by its specific inhibitor is anticipated to mirror these effects, leading to a less aggressive cancer cell phenotype.

Table 1: Predicted Effects of this compound on Cell Migration and Invasion Markers

| Marker | Function in Migration/Invasion | Expected Effect of this compound |

| CD44 | OPN receptor, mediates cell adhesion and migration. | Downregulation of signaling |

| Integrins (e.g., αvβ3) | OPN receptors, facilitate cell-matrix adhesion and signaling for migration. | Downregulation of signaling |

| Rho GTPases | Regulate cytoskeletal dynamics for cell movement. | Decreased activity |

Induction of Apoptotic Processes

Osteopontin is recognized for its anti-apoptotic functions in various cancer types, contributing to tumor cell survival and resistance to therapies. Consequently, the inhibition of OPN expression is a viable approach to promote programmed cell death in cancer cells. This compound, by reducing OPN levels, is expected to sensitize cancer cells to apoptotic signals.

Studies have demonstrated that the downregulation of OPN in cancer cells can lead to an increase in apoptotic activity. For instance, silencing OPN in hepatocellular carcinoma (HCC) cells has been shown to result in the suppression of anti-apoptotic proteins like Bcl-2 and XIAP, and an increase in the pro-apoptotic protein BAX, ultimately inducing mitochondria-mediated apoptosis. nih.gov Similarly, in breast cancer cells, OPN knockdown has been linked to the promotion of apoptosis. osteopontin.org It is therefore hypothesized that treatment with this compound would lead to a similar pro-apoptotic effect in cancer cells by removing the protective signaling conferred by OPN. This can occur through the inhibition of survival pathways such as the PI3K/Akt pathway, which is often activated by OPN. nih.gov

Table 2: Predicted Effects of this compound on Key Apoptosis-Regulating Proteins

| Protein | Role in Apoptosis | Expected Effect of this compound |

| Bcl-2 | Anti-apoptotic | Downregulation |

| Bax | Pro-apoptotic | Upregulation |

| Caspase-3 | Executioner caspase | Activation |

| XIAP | Inhibitor of apoptosis | Downregulation |

Reversal of Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition (EMT) is a cellular process that is crucial for cancer progression, as it endows cancer cells with migratory and invasive properties. Osteopontin has been identified as a potent inducer of EMT. Therefore, the inhibition of OPN expression with a specific inhibitor is expected to counteract this process.

Research has shown a clear link between OPN expression and the induction of EMT in various cancers, including hepatocellular carcinoma and lung cancer. nih.govamegroups.org OPN can trigger signaling pathways that lead to the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like N-cadherin and Vimentin. mdpi.com The silencing of OPN has been shown to reverse these EMT-associated changes. mdpi.com Consequently, it is anticipated that this compound, by decreasing the levels of OPN, will contribute to the reversal of the mesenchymal phenotype of cancer cells, restoring their epithelial characteristics and thereby reducing their metastatic potential.

Table 3: Predicted Effects of this compound on EMT Markers

| Marker | Cellular Phenotype | Expected Effect of this compound |

| E-cadherin | Epithelial | Upregulation |

| N-cadherin | Mesenchymal | Downregulation |

| Vimentin | Mesenchymal | Downregulation |

| Snail/Slug | EMT-inducing transcription factors | Downregulation |

Regulation of Extracellular Matrix Remodeling Factors

Downregulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes that are critical for the degradation of the extracellular matrix (ECM), a process that is essential for cancer cell invasion and metastasis. Osteopontin is known to regulate the expression and activity of several MMPs. Thus, inhibiting OPN expression is a promising approach to control ECM remodeling.

Studies have indicated that OPN can upregulate the expression of MMPs, such as MMP-2 and MMP-9, in various cancer models. researchgate.net This upregulation facilitates the breakdown of the basement membrane and surrounding stroma, allowing cancer cells to invade adjacent tissues and enter the bloodstream. While some studies suggest a complex, context-dependent role for OPN in MMP regulation, the general consensus points towards a pro-MMP activity in cancer progression. nih.gov Therefore, it is expected that this compound, by reducing OPN levels, will lead to the downregulation of key MMPs, thereby inhibiting the degradation of the ECM and impeding cancer cell invasion.

Table 4: Predicted Effects of this compound on MMPs

| MMP | Function in ECM Remodeling | Expected Effect of this compound |

| MMP-2 | Degrades type IV collagen, a major component of the basement membrane. | Downregulation |

| MMP-9 | Degrades type IV collagen and other ECM components. | Downregulation |

Modulation of Angiogenic Factor Expression (e.g., VEGF)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is regulated by a variety of signaling molecules, including vascular endothelial growth factor (VEGF). Osteopontin has been shown to play a significant role in promoting angiogenesis, often through the upregulation of VEGF.

Research has demonstrated that OPN can induce the expression of VEGF in cancer cells, thereby stimulating the proliferation and migration of endothelial cells to form new blood vessels. nih.govresearchgate.net This process is often mediated through the interaction of OPN with integrin receptors on cancer cells, which activates signaling pathways leading to increased VEGF transcription. nih.gov By inhibiting the expression of OPN, this compound is expected to disrupt this signaling axis, leading to a reduction in VEGF expression and a consequent inhibition of tumor-associated angiogenesis.

Table 5: Predicted Effects of this compound on Angiogenic Factors

| Angiogenic Factor | Function in Angiogenesis | Expected Effect of this compound |

| VEGF | Key mediator of angiogenesis, stimulates endothelial cell proliferation and migration. | Downregulation |

Effects on Cancer Stem Cell Characteristics

Cancer stem cells (CSCs) are a subpopulation of tumor cells that are believed to be responsible for tumor initiation, progression, and resistance to therapy. Osteopontin has been implicated in the maintenance of CSC-like phenotypes in several types of cancer.

Studies have shown that OPN can promote the self-renewal and tumorigenic capacity of CSCs. For example, in hepatocellular carcinoma, OPN has been found to promote a CSC-like phenotype through the activation of the NF-κB and HIF-1α pathways. nih.gov The inhibition of OPN signaling, for instance through the use of anti-OPN antibodies, has been shown to inhibit the sphere-forming ability of cancer cells, a characteristic of CSCs. nih.gov Therefore, by reducing the expression of OPN, this compound is hypothesized to diminish the cancer stem cell population within a tumor, potentially leading to a more durable therapeutic response.

Table 6: Predicted Effects of this compound on Cancer Stem Cell Markers and Properties

| Marker/Property | Association with Cancer Stem Cells | Expected Effect of this compound |

| Sphere Formation | In vitro measure of self-renewal capacity. | Inhibition |

| NF-κB | Signaling pathway involved in CSC maintenance. | Decreased activity |

| HIF-1α | Transcription factor linked to stemness. | Downregulation |

Immunomodulatory Effects in Preclinical Models

Inhibition of Osteopontin (OPN) expression is a significant area of research due to the multifaceted role of OPN in modulating the immune system, particularly in the context of cancer and inflammatory diseases. While detailed preclinical immunomodulatory data for a specific compound designated "this compound" are not extensively available in the public domain, the broader effects of OPN inhibition through various small molecules and biological agents have been investigated. These studies provide a foundational understanding of the potential immunomodulatory outcomes following the reduction of OPN expression.

Osteopontin is recognized as a key regulator of immune responses, influencing both innate and adaptive immunity. nih.govpreprints.orgmdpi.com It can act as a cytokine, promoting inflammation and cell recruitment, but also contribute to an immunosuppressive tumor microenvironment. preprints.orgresearchgate.net Therefore, inhibitors of OPN expression are expected to reverse these effects, thereby restoring or enhancing anti-tumor immunity and mitigating inflammatory conditions.

Research findings from preclinical models using various OPN inhibitors, such as small molecules like Andrographolide, have demonstrated significant immunomodulatory activities. preprints.orgjcancer.org These inhibitors function by downregulating OPN expression at the transcriptional and translational levels, which in turn affects multiple signaling pathways, including the PI3K/Akt and NF-κB pathways, crucial for immune cell function. nih.govpreprints.org

The primary immunomodulatory effects observed with the inhibition of OPN expression in preclinical settings include the modulation of T-cell activity and the polarization of macrophages. OPN is known to suppress T-cell activation and proliferation. mdpi.comresearchgate.net Consequently, inhibiting its expression is anticipated to enhance T-cell-mediated anti-tumor responses.

Furthermore, OPN plays a critical role in macrophage polarization, often promoting a shift towards the M2 phenotype, which is associated with tumor promotion and tissue repair. nih.govjci.org Inhibition of OPN can, therefore, be expected to skew macrophage polarization towards an M1, pro-inflammatory phenotype, which is more effective at eliminating cancer cells.

The table below summarizes the key immunomodulatory effects observed in preclinical studies of various OPN inhibitors.

| Immune Cell/Process | Effect of OPN Inhibition | Observed Outcome in Preclinical Models |

| T-Cells | Enhanced activation and proliferation | Increased cytotoxic T-lymphocyte (CTL) activity against tumor cells. medchemexpress.com |

| Macrophages | Shift from M2 to M1 polarization | Increased pro-inflammatory cytokine production and enhanced phagocytic activity. nih.gov |

| Dendritic Cells (DCs) | Modulation of cytokine secretion | Altered T-cell priming and differentiation. nih.gov |

| Cytokine Profile | Decrease in pro-tumorigenic cytokines (e.g., IL-10) and increase in anti-tumor cytokines (e.g., IL-12) | Reversal of immunosuppressive tumor microenvironment. nih.gov |

| Immune Checkpoints | Potential downregulation of checkpoint molecules | Enhanced efficacy of immune checkpoint inhibitor therapies. researchgate.net |

These findings underscore the therapeutic potential of targeting OPN expression to modulate the immune response in various disease contexts. The development of specific and potent OPN expression inhibitors remains an active area of research, with the goal of translating these preclinical observations into effective clinical therapies.

Preclinical Efficacy and Mechanistic Studies of Opn Expression Inhibitor 1 in Disease Models

In Vitro Investigations

In vitro studies are crucial for the initial characterization of a compound's biological activity. For OPN expression inhibitor 1, these studies have begun to elucidate its potential as a therapeutic agent.

Dose-Dependent and Time-Dependent Inhibition of OPN Expression

Initial research has demonstrated the ability of this compound to suppress the production of OPN in cancer cells. In a study involving the human breast cancer cell line MDA-MB-435, treatment with this compound at a concentration of 50 μM for 24 hours resulted in a significant reduction in OPN expression, with levels decreasing by approximately 0.3-fold. medchemexpress.com

Currently, detailed public data on the dose-dependent and time-dependent nature of this inhibition by this compound is limited. Further research is required to fully characterize the concentration and duration thresholds for its inhibitory effects on OPN expression across various cell lines.

Interactive Data Table: Effect of this compound on OPN Expression in MDA-MB-435 Cells

| Concentration (µM) | Treatment Duration (hours) | Fold Change in OPN Expression |

| 50 | 24 | ~0.3 |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Evaluation of Anti-Metastatic Potential in Cellular Assays

Synergistic Effects with Established Therapeutic Agents in Cell Culture

Combining therapeutic agents can often lead to enhanced efficacy and can help to overcome drug resistance. There is currently a lack of publicly available research investigating the potential synergistic effects of this compound with established chemotherapeutic agents or other targeted therapies in cell culture models. Such studies would be valuable in determining the potential role of this inhibitor in combination treatment regimens for cancer.

In Vivo Animal Model Studies

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a critical next step. This is typically done using animal models of disease.

Assessment of Tumor Growth Inhibition

There is a notable absence of publicly available data from in vivo studies assessing the effect of this compound on tumor growth. Xenograft or syngeneic tumor models in rodents are standard methods used to investigate the ability of a compound to inhibit the growth of primary tumors. These studies are essential for understanding the inhibitor's potential as a systemic therapeutic agent.

Analysis of Metastatic Burden Reduction

Similarly, there is no specific information in the public domain regarding the ability of this compound to reduce metastatic burden in animal models. To assess this, experimental metastasis models (where cancer cells are injected directly into the bloodstream) or spontaneous metastasis models (where metastases develop from a primary tumor) would be employed. Key endpoints in such studies include the number and size of metastatic lesions in distant organs, such as the lungs, liver, or bone.

Histopathological and Molecular Analysis of Treated Tissues

Direct histopathological analysis of tissues treated with this compound is not yet extensively documented in published literature. However, molecular analysis has confirmed its mechanism of action at the cellular level, and studies involving genetic ablation of Osteopontin (B1167477) (OPN) provide insights into the potential tissue-level effects following its inhibition.

Molecular Analysis The primary molecular effect of this compound, a 1,2,3-triazole tethered 1,2,4-trioxane (B1259687) also identified as Compound 11, is the direct suppression of OPN protein synthesis. nih.govmedchemexpress.com In preclinical studies using the MDA-MB-435 human breast cancer cell line, treatment with this compound resulted in a significant reduction in OPN protein levels. medchemexpress.com A related 1,2,4-trioxane trimer compound (4T) further substantiated these findings, demonstrating a decrease in OPN expression by approximately 0.5-fold in both MDA-MB-435 and MDA-MB-231 metastatic cancer cell lines. nih.gov

This targeted reduction in OPN expression is anticipated to influence several downstream molecular pathways known to be regulated by OPN. OPN signaling is linked to the activation of pathways such as PI3K/Akt and the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). nih.govmdpi.commdpi.com Therefore, a key molecular consequence of treatment with an OPN expression inhibitor is the expected downregulation of these pro-tumorigenic factors. For instance, silencing OPN with siRNA in colon cancer cells has been shown to inhibit the expression of VEGF, MMP-2, and MMP-9. jcancer.org

| Cell Line | Compound | Key Molecular Finding | Reference |

| MDA-MB-435 | This compound (Compound 11) | Decreased OPN protein expression by ~0.3-fold. | medchemexpress.com |

| MDA-MB-231 / MDA-MB-435 | 1,2,4-trioxane trimer (4T) | Diminished OPN protein expression by ~0.5-fold. | nih.gov |

Inferred Histopathological Effects While direct histopathological evidence for this compound is pending, studies on mouse models with genetic deletion of OPN (OPN-/- mice) offer a proxy for the likely histological outcomes of effective OPN inhibition. In cancer models, the absence of host OPN is associated with reduced tumor growth and significantly fewer metastatic nodules in tissues like the lungs. nih.govstanford.edu For example, mice engineered to express an OPN protein that is resistant to cleavage by thrombin—a key activation step—exhibited reduced tumor growth and metastasis compared to control animals with normal OPN. stanford.edu Histological examination of tissues from these mice revealed far fewer tumor nodules. stanford.edu These findings suggest that treatment with a potent OPN expression inhibitor could result in tissues with smaller primary tumors, decreased metastatic lesions, and potentially altered tumor morphology indicative of reduced invasion and angiogenesis.

Impact on Tumor Microenvironment Components

Osteopontin is a critical signaling molecule within the tumor microenvironment (TME), orchestrating crosstalk between cancer cells and various stromal and immune cells to promote tumor progression. mdpi.comnih.gov Inhibition of OPN expression is therefore expected to profoundly remodel the TME, shifting it from a pro-tumorigenic and immunosuppressive state to an anti-tumor state.

Immune Cell Modulation OPN plays a significant role in creating an immunosuppressive TME. It promotes the polarization of tumor-associated macrophages (TAMs) towards an M2-like phenotype, which supports tumor growth and suppresses anti-tumor immunity. mdpi.comnih.gov OPN also contributes to the expansion of myeloid-derived suppressor cells (MDSCs) and can directly suppress T-cell activation and function, acting as an immune checkpoint. mdpi.comjci.org By reducing the availability of OPN, this compound is predicted to:

Reduce M2 Macrophage Polarization: Limiting OPN signaling may decrease the M2-like polarization of TAMs, potentially skewing them towards a more anti-tumor M1 phenotype. mdpi.com

Enhance T-Cell Activity: Lowering OPN levels may alleviate the suppression of cytotoxic T lymphocytes, thereby enhancing their ability to attack cancer cells. jci.org

Decrease MDSC Accumulation: Inhibition of OPN could reduce the recruitment and expansion of immunosuppressive MDSCs within the tumor. mdpi.com

Angiogenesis OPN is a known promoter of tumor angiogenesis, partly by stimulating the expression of VEGF in tumor and endothelial cells. nih.govnih.gov The interaction between OPN and integrin receptors on endothelial cells activates signaling pathways that support the formation of new blood vessels. jcancer.orgnih.gov Consequently, treatment with this compound is expected to exert anti-angiogenic effects by reducing the OPN-mediated induction of VEGF and other pro-angiogenic factors. nih.govmdpi.com

Stromal Cell Reprogramming Within the TME, OPN can induce the transformation of normal fibroblasts into cancer-associated fibroblasts (CAFs). mdpi.comnih.gov CAFs, in turn, secrete a variety of factors that promote tumor growth, invasion, and matrix remodeling. By inhibiting OPN expression, the initial signal for CAF differentiation is diminished, which could lead to a less active and less supportive tumor stroma. nih.gov

| TME Component | Role of OPN | Expected Impact of this compound |

| Tumor-Associated Macrophages (TAMs) | Promotes polarization to pro-tumor M2 phenotype. mdpi.comnih.gov | Reduction in M2 polarization; potential shift to anti-tumor M1 phenotype. |

| T-Lymphocytes | Suppresses T-cell activation and function. mdpi.comjci.org | Alleviation of immunosuppression; enhanced cytotoxic T-cell activity. |

| Myeloid-Derived Suppressor Cells (MDSCs) | Induces expansion and accumulation. mdpi.com | Decreased accumulation and immunosuppressive function. |

| Endothelial Cells (Angiogenesis) | Upregulates VEGF; promotes new blood vessel formation. nih.govnih.gov | Inhibition of angiogenesis; reduced tumor vascularization. |

| Cancer-Associated Fibroblasts (CAFs) | Promotes reprogramming of fibroblasts into CAFs. mdpi.comnih.gov | Attenuation of stromal activation; creation of a less supportive stroma. |

Comparative Studies with Other OPN Inhibitors or Genetic OPN Ablation

Targeting OPN is an attractive therapeutic strategy, and various approaches have been developed, ranging from genetic deletion to different classes of pharmacological inhibitors. This compound represents a small molecule approach aimed at preventing the synthesis of the OPN protein.

Comparison with Genetic OPN Ablation Genetic ablation of the OPN gene (Spp1) in mice (OPN-/-) provides the most definitive model for the consequences of complete OPN absence. Preclinical studies using OPN-/- mice have demonstrated slower tumor growth and reduced metastasis, establishing a benchmark for the therapeutic potential of OPN targeting. nih.gov While genetic ablation offers a permanent and complete loss of function, a pharmacological agent like this compound provides a transient and potentially titratable method of inhibition, which is a prerequisite for clinical translation. The efficacy of the inhibitor would be benchmarked against the phenotype observed in these knockout models.

Comparison with Other Pharmacological Inhibitors Several strategies have been employed to neutralize OPN, each with a distinct mechanism of action.

Other Small Molecule Inhibitors: Besides the 1,2,4-trioxane class of compounds, other small molecules have been identified that inhibit OPN expression.

Andrographolide: A natural product that has been shown to inhibit OPN expression at the transcriptional level, leading to reduced breast cancer cell proliferation and migration. nih.govresearchgate.net

Brefelamide: This compound inhibits OPN expression by restoring the Smad4-mediated TGF-β signaling that naturally represses OPN transcription. spandidos-publications.com This mechanism appears distinct from that of this compound.

Antibodies and Aptamers: These are biologics that target the OPN protein after it has been produced and secreted.

Monoclonal Antibodies: Neutralizing antibodies bind directly to the OPN protein in the extracellular space, preventing it from interacting with its receptors (e.g., integrins, CD44). mdpi.com

RNA Aptamers: These are short, single-stranded nucleic acid molecules that fold into specific three-dimensional structures to bind with high affinity and specificity to the OPN protein, thereby blocking its function. nih.govspandidos-publications.com

RNA Interference (siRNA/shRNA): This approach targets the OPN messenger RNA (mRNA), leading to its degradation and preventing its translation into protein. mdpi.comresearchgate.net Like this compound, this strategy reduces the amount of OPN protein produced, but it acts post-transcriptionally, whereas small molecule inhibitors may act at the transcriptional or translational level.

Each of these strategies has shown promise in preclinical models by suppressing tumor growth, invasion, or metastasis. mdpi.comresearchgate.net The primary distinction lies in the therapeutic modality and the point of intervention in the OPN signaling axis—from gene transcription and translation to the function of the final secreted protein.

| Therapeutic Strategy | Modality | Mechanism of Action | Key Preclinical Findings |

| This compound | Small Molecule | Inhibits the expression of the OPN protein. medchemexpress.com | Reduces OPN protein levels in breast cancer cells. medchemexpress.com |

| Genetic OPN Ablation (OPN-/-) | Gene Knockout | Complete and permanent absence of the OPN gene. | Slower tumor growth and reduced metastasis in mouse models. nih.govstanford.edu |

| Andrographolide | Small Molecule | Inhibits OPN gene transcription. researchgate.net | Induces cell cycle arrest and apoptosis in breast cancer cells. researchgate.net |

| Brefelamide | Small Molecule | Restores TGF-β/Smad-mediated repression of OPN transcription. spandidos-publications.com | Suppresses OPN-mediated invasion in lung cancer cells. spandidos-publications.com |

| Anti-OPN Antibodies | Biologic (Antibody) | Binds to and neutralizes secreted OPN protein, blocking receptor interaction. mdpi.com | Favorable efficacy in animal models. mdpi.com |

| RNA Aptamers | Biologic (Nucleic Acid) | Binds to secreted OPN protein, blocking its function. nih.gov | Effective at inhibiting OPN activity. nih.gov |

| siRNA/shRNA | Gene Silencing | Degrades OPN mRNA, preventing protein translation. researchgate.net | Suppresses breast cancer progression by downregulating MMPs. researchgate.net |

Future Research Directions and Translational Perspectives

Elucidation of Detailed Molecular Mechanisms of OPN Expression Inhibitor 1 Action

The foundational understanding of how this compound suppresses OPN is still in its infancy. Future research must prioritize the elucidation of its precise molecular mechanism. While it is known to reduce OPN expression in MDA-MB-435 breast cancer cells, the specific transcriptional or post-transcriptional processes it targets are unknown. medchemexpress.com Investigations should aim to determine if the inhibitor acts directly on the OPN promoter, influences the stability of its mRNA, or affects key transcription factors that regulate OPN. Transcriptional regulation of OPN is complex, involving numerous factors such as AP-1, Myc, and Runx, and is influenced by signaling pathways like TGF-β/Smad. nih.govspandidos-publications.com It is plausible that this compound modulates one of these upstream regulatory pathways. For instance, other unrelated compounds have been shown to inhibit OPN expression by restoring the TGF-β/Smad signaling axis or by downregulating the PI3kinase/Akt pathway. nih.govspandidos-publications.com Future studies could explore whether this compound functions through similar mechanisms, potentially by assessing its impact on the phosphorylation status and nuclear translocation of key signaling proteins within these cascades.

Identification of Additional Downstream Targets and Signaling Networks

Inhibiting the expression of a pleiotropic cytokine like OPN is expected to have wide-ranging effects on downstream signaling networks. OPN exerts its biological functions by interacting with cell surface receptors, primarily integrins (such as αvβ3) and CD44, which in turn activate multiple intracellular signaling cascades, including PI3K/Akt, MAPK/ERK, JAK/STAT, and NF-κB. nih.govresearchgate.netjcancer.org These pathways are central to cell proliferation, survival, migration, and angiogenesis. nih.govmdpi.com

A critical avenue for future research is to systematically map the downstream consequences of OPN suppression by this specific inhibitor. While studies in sepsis and stroke models have shown that the inhibitor reduces levels of inflammatory cytokines like IL-6, TNF-α, and IL-1β, these are likely indirect effects of diminished OPN-mediated inflammation. nih.govresearchgate.net Comprehensive phosphoproteomic and transcriptomic analyses of cells treated with this compound would be invaluable. Such studies could reveal novel, unexpected downstream targets and provide a more holistic understanding of the inhibitor's cellular impact beyond the direct suppression of OPN. For example, investigating its effect on the expression of anti-apoptotic proteins like Mcl-1, a downstream effector of OPN signaling in some cancers, could provide insights into its potential for overcoming treatment resistance. nih.gov

Investigation of this compound in Diverse Disease Models

While initial studies have pointed to the potential of this compound in breast cancer, its therapeutic applicability may extend to a much broader range of diseases where OPN is a key pathological driver. selleckchem.com Recent preclinical studies have provided compelling evidence for its efficacy in models of acute inflammation and injury.

In a murine model of sepsis-induced lung injury, administration of this compound significantly improved survival rates and attenuated the systemic inflammatory response. nih.govresearchgate.net Similarly, in a mouse model of ischemia-reperfusion brain injury, local administration of the inhibitor reversed the infiltration of inflammatory cells into the meninges. nih.govresearchgate.net These findings strongly suggest its potential as a therapeutic for critical care conditions characterized by excessive inflammation.

Future research should systematically evaluate the inhibitor in a wider array of disease models. Given OPN's established role in fibrosis, models of liver, cardiac, and pulmonary fibrosis are logical next steps. frontiersin.orgjci.org Furthermore, its efficacy should be explored in other cancer types with high OPN expression, such as non-small cell lung cancer (NSCLC), hepatocellular carcinoma, and melanoma. nih.govresearchgate.net The role of OPN in neuroinflammatory and autoimmune diseases, like multiple sclerosis and rheumatoid arthritis, also presents a compelling rationale for investigating the inhibitor in relevant preclinical models. nih.govnih.gov

Table 1: Preclinical Efficacy of this compound in Inflammatory Disease Models

| Disease Model | Key Findings | Reference |

|---|---|---|

| Sepsis (Cecal Ligation and Puncture) | Increased survival rate; Significantly decreased serum and lung tissue levels of IL-6, TNF-α, and IL-1β. | nih.govresearchgate.net |

| Ischemia Reperfusion (MCAO) | Reversed the increase in neutrophils and monocytes in the ipsilateral skull; Reduced infiltration of neutrophils and Ly6cHi monocytes in the meninges. | nih.govresearchgate.net |

Development of Advanced Preclinical Models for Efficacy Assessment

To better predict clinical success, future efficacy testing of this compound should move beyond traditional 2D cell cultures and subcutaneous xenograft models. The use of more sophisticated and clinically relevant preclinical models is imperative. Patient-derived xenograft (PDX) models, which maintain the cellular and structural heterogeneity of the original human tumor, would offer a more accurate platform to assess the anti-tumor and anti-metastatic activity of the inhibitor.

Furthermore, three-dimensional (3D) organoid cultures derived from patient tumors could be used for higher-throughput screening and to investigate the inhibitor's effect on tumor microenvironment interactions. For studying its role in metastasis, genetically engineered mouse models (GEMMs) that spontaneously develop tumors and metastasize, such as the KrasG12D/-LSLp53fl/fl model of NSCLC, would be highly valuable. nih.govnih.gov These advanced models will provide crucial insights into efficacy, help identify potential biomarkers of response, and better inform the design of future clinical trials.

Strategies for Optimizing Delivery and Specificity of this compound

The translation of this compound into a clinical candidate will require overcoming challenges related to drug delivery, bioavailability, and potential off-target effects. Current in vivo studies have utilized direct local or systemic injections, but optimizing delivery to enhance efficacy and minimize systemic exposure is a key future goal. nih.gov

Research into novel formulation strategies for this small molecule is warranted. Encapsulation within nanocarriers, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. mdpi.com Furthermore, these nanoparticles could be functionalized with targeting ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on target cells, such as cancer cells or activated immune cells. This targeted approach would increase the local concentration of the inhibitor at the disease site, enhancing its therapeutic index. Another innovative approach could involve leveraging systems like exosomes for targeted delivery of OPN-inhibiting cargo, a strategy that has been explored for siRNA-based OPN silencing in liver fibrosis. frontiersin.org

Integration with Combination Therapeutic Modalities in Preclinical Settings

Given the complexity of diseases like cancer, combination therapy is now the standard of care. OPN has been strongly implicated in resistance to both chemotherapy and targeted therapies. nih.gov Therefore, a pivotal area of future research will be to investigate this compound in combination with other therapeutic agents in preclinical settings.

Combining the inhibitor with standard-of-care chemotherapies is a logical starting point. For example, an anti-OPN antibody has shown synergistic effects when combined with carboplatin (B1684641) in a model of NSCLC. nih.gov Additionally, given OPN's role in immune modulation, combining the inhibitor with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) is a highly promising strategy. By potentially alleviating OPN-mediated immunosuppression in the tumor microenvironment, the inhibitor could enhance the efficacy of immunotherapy. nih.gov Exploring combinations with targeted agents that inhibit pathways known to interact with OPN signaling, such as FAK or PI3K inhibitors, could also reveal synergistic anti-cancer activity and potentially overcome adaptive resistance mechanisms. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Description |

|---|---|

| This compound (Compound 11) | A DHA ether derivative that inhibits osteopontin (B1167477) (OPN) expression. |

| Carboplatin | A platinum-based chemotherapy agent. |

| Andrographolide | A natural diterpenoid lactone shown to inhibit OPN expression. |

| Brefelamide | A compound reported to have an inhibitory effect on OPN expression. |

| Imatinib | A targeted therapy (tyrosine kinase inhibitor) used in gastrointestinal stromal tumors (GIST). |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.